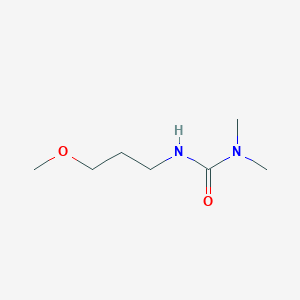

3-(3-甲氧基丙基)-1,1-二甲基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3-(3-Methoxypropyl)-1,1-dimethylurea" falls within the realm of organic compounds known for their unique structures and potential applications in various fields of science. The methoxypropyl and dimethylurea functional groups suggest a compound with interesting physicochemical properties and reactivity.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step organic reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide involves sequential reactions starting from 4-chloro-2,3-dimethylpyridine N-oxide, 3-methoxypropanol, and sodium, showcasing the complexity of synthesizing substituted pyridines and related compounds (Pan Xiang-jun, 2006).

科学研究应用

甲氧基取代化合物的表征

甲氧基取代化合物,如二甲基甲氧基吡嗪,是具有重要意义的强烈风味化合物,在风味分析中具有显著影响,特别是涉及葡萄酒香气和软木异味。对这些化合物的结构分析和鉴定对于理解它们对食品和饮料行业的影响至关重要,突显了准确表征的先进分析技术的重要性 (Slabizki et al., 2014)。

在材料科学中的应用

氨基硅烷与二氧化硅表面的反应,通过红外光谱研究,揭示了表面性质修改的见解,这对于涂料、粘合剂和复合材料的应用至关重要。了解氨基硅烷与二氧化硅表面之间的相互作用可以促进具有改善粘附性、稳定性和功能性能的材料的开发 (White & Tripp, 2000)。

光触发剂和受控释放机制

光触发剂的开发,例如基于带有甲氧基取代基的对羟基苯乙酰基团的光触发剂,扩展了色团的吸收范围。这对于药物和材料科学中的受控释放机制具有重要意义,通过光激活实现对活性化合物释放的精确控制 (Conrad et al., 2000)。

先进合成技术

在有机合成领域,甲氧基取代化合物对于开发新的合成途径和方法至关重要。例如,不对称取代甲氧基吡嗪的合成展示了生产具有特定构型的化合物的创新方法,这对于创造风味、香料和生物活性物质至关重要 (Candelon et al., 2010)。

安全和危害

3-Methoxypropylamine is flammable and poses a moderate fire risk. It is toxic by ingestion and inhalation, and it is irritating to skin, eyes, and mucous membranes. It is advised to avoid breathing its dust or vapor, to avoid getting it in eyes, on skin, or on clothing, and to keep the container tightly closed .

属性

IUPAC Name |

3-(3-methoxypropyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHYVSLPGNFXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxypropyl)-1,1-dimethylurea | |

CAS RN |

409316-76-3 |

Source

|

| Record name | 1-(3-methoxypropyl)-3,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)